molecular formula C13H14FN3O2 B3848441 N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No.: B3848441
M. Wt: 263.27 g/mol
InChI Key: DARAWKWAAJEBSD-OQLLNIDSSA-N
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Description

“N’-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide” is a complex organic compound. It contains a fluorobenzylidene group, which suggests the presence of a benzene ring with a fluorine atom and an attached methylene (=CH) group. It also contains a pyrrolidinyl group, which is a five-membered ring containing four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The exact structure would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. The presence of the fluorobenzylidene and acetohydrazide groups suggests that it might undergo reactions typical of these functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c14-11-6-2-1-5-10(11)9-15-16-12(18)13(19)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARAWKWAAJEBSD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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N'-(2-fluorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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